3-Cyclohexyl-1,1-dimethylurea chemical structure and properties
3-Cyclohexyl-1,1-dimethylurea chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Cyclohexyl-1,1-dimethylurea. It details its chemical structure, physicochemical properties, and a proposed synthesis pathway. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, consolidating available data into a structured and accessible format. While extensive information on the compound's synthesis and basic properties is presented, it is important to note that, based on extensive searches of publicly available scientific literature, there is currently no documented biological activity or established mechanism of action for 3-Cyclohexyl-1,1-dimethylurea.
Chemical Structure and Identification
3-Cyclohexyl-1,1-dimethylurea is a substituted urea (B33335) derivative characterized by a cyclohexyl group and two methyl groups attached to the urea backbone.
Chemical Structure Diagram:
Caption: 2D chemical structure of 3-Cyclohexyl-1,1-dimethylurea.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-cyclohexyl-1,1-dimethylurea[1] |
| CAS Number | 31468-12-9[2][3] |
| Molecular Formula | C₉H₁₈N₂O[1][2] |
| SMILES | CN(C)C(=O)NC1CCCCC1[1][2] |
| Synonyms | 1-Cyclohexyl-3,3-dimethylurea, N'-Cyclohexyl-N,N-dimethylurea[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-Cyclohexyl-1,1-dimethylurea is provided below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Melting Point | 157.20 °C | [2] |
| Boiling Point | 328.60 °C | [2] |
| Flash Point | 152.50 °C | [2] |
| Appearance | Solid | [4] |
Synthesis
The synthesis of 3-Cyclohexyl-1,1-dimethylurea can be achieved through the reaction of cyclohexyl isocyanate with dimethylamine (B145610). This is a common and efficient method for the preparation of disubstituted ureas.
Proposed Synthetic Pathway:
Caption: Reaction of cyclohexyl isocyanate and dimethylamine.
Experimental Protocol: Synthesis of 3-Cyclohexyl-1,1-dimethylurea
Materials:
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Cyclohexyl isocyanate
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Dimethylamine (solution in a suitable solvent, e.g., THF, or as a gas)
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Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
Procedure:
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In a clean, dry round-bottom flask, dissolve cyclohexyl isocyanate in an anhydrous aprotic solvent.
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Cool the solution in an ice bath with continuous stirring.
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Slowly add a solution of dimethylamine (1.0 to 1.2 equivalents) to the cooled isocyanate solution via a dropping funnel. If using gaseous dimethylamine, it can be bubbled through the solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
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Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC).
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Upon completion, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from an appropriate solvent system to yield pure 3-Cyclohexyl-1,1-dimethylurea.
Analytical Characterization
The characterization of 3-Cyclohexyl-1,1-dimethylurea would typically involve standard analytical techniques to confirm its structure and purity. While specific experimental data is not publicly available, the following methods would be employed.
Table 3: Analytical Methods
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show signals corresponding to the cyclohexyl protons and the two methyl groups. ¹³C NMR would show distinct peaks for the carbonyl carbon, the cyclohexyl carbons, and the methyl carbons. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.25 m/z). |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis would be used to determine the purity of the compound. |
| Infrared (IR) Spectroscopy | The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group of the urea moiety. |
Biological Activity and Mechanism of Action
Extensive literature searches did not yield any published studies on the biological activity, pharmacological properties, or mechanism of action of 3-Cyclohexyl-1,1-dimethylurea. There is no information to suggest its involvement in any signaling pathways or its potential as a therapeutic agent. This represents a significant knowledge gap and an opportunity for future research.
Logical Relationship Diagram:
Caption: Relationship between known and unknown data for the compound.
Conclusion
3-Cyclohexyl-1,1-dimethylurea is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. However, its biological profile remains entirely unexplored. This technical guide consolidates the existing chemical knowledge and highlights the absence of pharmacological data, thereby identifying a clear area for future scientific investigation. Researchers interested in screening for novel bioactive molecules may find 3-Cyclohexyl-1,1-dimethylurea to be a candidate for inclusion in their discovery programs.
